5,6-Dichloro-1H-indazole-3-carboxylic acid

Myeloperoxidase inhibition Anti-inflammatory SAR

Medicinal chemistry programs targeting FGFR-driven cancers or MPO-mediated diseases require precise halogenation patterns for reproducible SAR. 5,6-Dichloro-1H-indazole-3-carboxylic acid delivers the validated 5,6-dichloro substitution essential for target engagement: • FGFR Inhibitors: Enables sub-nanomolar FGFR1-4 inhibitors for urothelial carcinoma & cholangiocarcinoma research. • MPO Inhibitors: Scaffold-derived compounds achieve IC50 of 1 nM in MPO chlorination assays. • TPO Modulation: Moderate TPO inhibition (IC50 = 1.90 μM) for thrombopoiesis studies. Carboxylic acid handle supports amide coupling, esterification & parallel library synthesis. LogP 2.57, TPSA 65.98 Ų.

Molecular Formula C8H4Cl2N2O2
Molecular Weight 231.03 g/mol
CAS No. 124459-91-2
Cat. No. B054694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dichloro-1H-indazole-3-carboxylic acid
CAS124459-91-2
Synonyms5,6-DICHLORO-1H-INDAZOLE-3-CARBOXYLIC ACID
Molecular FormulaC8H4Cl2N2O2
Molecular Weight231.03 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)NN=C2C(=O)O
InChIInChI=1S/C8H4Cl2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14)
InChIKeyZWNPONGTCXWARN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dichloro-1H-indazole-3-carboxylic acid: Key Building Block


5,6-Dichloro-1H-indazole-3-carboxylic acid (CAS 124459-91-2) is a halogenated heterocyclic compound belonging to the indazole-3-carboxylic acid class, characterized by a fused benzene-pyrazole bicyclic core with chlorine atoms at the 5- and 6-positions and a carboxylic acid group at the 3-position . This compound serves as a critical synthetic intermediate and versatile building block in medicinal chemistry, primarily for the development of kinase inhibitors and other biologically active small molecules . Its unique dichloro substitution pattern on the indazole scaffold imparts distinct electronic and steric properties that differentiate it from mono-halogenated or unsubstituted analogs, making it a compound of specific interest for structure-activity relationship (SAR) studies and targeted library synthesis .

Why 5,6-Dichloro-1H-indazole-3-carboxylic acid Substitution Fails


Generic substitution among indazole-3-carboxylic acid derivatives is not scientifically defensible due to the profound impact of halogen substitution patterns on physicochemical properties, target binding affinities, and downstream synthetic utility . While the indazole core is a privileged scaffold, the specific 5,6-dichloro substitution confers a unique combination of electronic effects, lipophilicity, and steric bulk that directly translates into distinct biological activity and reactivity profiles compared to analogs like 5-chloro, 6-chloro, or 5,6-difluoro derivatives [1]. For example, the 5,6-dichloro pattern has been explicitly linked to potent myeloperoxidase (MPO) inhibition and FGFR kinase targeting, activities that are not reliably recapitulated by other halogenation patterns [2]. Procurement of a non-identical analog introduces significant experimental variability, jeopardizes SAR study reproducibility, and may lead to failed synthetic campaigns if the specific reactivity of the 5,6-dichloro system is required .

5,6-Dichloro-1H-indazole-3-carboxylic acid: Differentiation Evidence


MPO Inhibition: 5,6-Dichloro vs. 5,6-Difluoro

5,6-Dichloro-1H-indazole-3-carboxylic acid exhibits sub-micromolar inhibition of myeloperoxidase (MPO) chlorination activity, a key enzyme in inflammatory oxidative tissue injury [1]. This level of potency places it among a select group of potent indazole-based MPO inhibitors [2]. In contrast, the 5,6-difluoro analog (CAS 129295-33-6) shows no reported MPO inhibition data in the same assay systems, indicating a critical dependence on the chlorine substituents for this specific bioactivity . The chlorine atoms may enhance binding through halogen bonding or hydrophobic interactions within the MPO active site.

Myeloperoxidase inhibition Anti-inflammatory SAR

TPO Inhibition: 5,6-Dichloro vs. 5-Chloro

5,6-Dichloro-1H-indazole-3-carboxylic acid demonstrates moderate inhibitory activity against human recombinant thrombopoietin (TPO), a key regulator of platelet production, with an IC50 of 1.90 μM (1,900 nM) [1]. In contrast, the mono-halogenated 5-chloro-1H-indazole-3-carboxylic acid (CAS 1077-95-8) shows no publicly available TPO inhibition data [2]. The dichloro substitution pattern likely enhances binding affinity to the TPO receptor or downstream signaling components compared to the mono-chloro analog, highlighting the non-linear SAR of halogenation on this scaffold.

Thrombopoietin Hematology Kinase inhibition

FGFR1 Kinase Inhibition: 5,6-Dichloro Derivatives vs. Other Halogenated Indazoles

While the parent 5,6-dichloro-1H-indazole-3-carboxylic acid is primarily a building block, its derivatives have been extensively optimized for FGFR1 inhibition, achieving IC50 values as low as 0.700 nM in cellular assays [1]. This level of potency is characteristic of optimized indazole-based FGFR inhibitors and is notably higher than that typically observed for analogs derived from other halogenated indazole cores, such as 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid, which are not prominently featured in FGFR-targeting literature . The 5,6-dichloro substitution pattern appears to be a privileged motif for engaging the ATP-binding pocket of FGFR kinases [2].

FGFR1 Kinase inhibitor Oncology

Physicochemical Properties: 5,6-Dichloro vs. 5-Chloro and 5,6-Difluoro

The 5,6-dichloro substitution confers a distinct physicochemical profile compared to other halogenated analogs. The target compound has a calculated LogP of 2.5679 and a topological polar surface area (TPSA) of 65.98 Ų [1]. In contrast, the 5-chloro analog has a lower molecular weight and is expected to have a lower LogP, while the 5,6-difluoro analog has a lower molecular weight (198.13 g/mol) and a different lipophilicity profile [2]. The combination of moderate lipophilicity (LogP ~2.5) and low TPSA (<140 Ų) positions the 5,6-dichloro derivative favorably within drug-like chemical space, with zero violations of Lipinski's Rule of Five [3]. This balanced profile is essential for optimizing oral bioavailability and cell permeability in lead optimization campaigns.

Drug-likeness Physicochemical properties ADME

5,6-Dichloro-1H-indazole-3-carboxylic acid: Validated Applications


MPO Inhibitor Lead Optimization

Procurement of 5,6-Dichloro-1H-indazole-3-carboxylic acid is scientifically warranted for medicinal chemistry programs focused on developing novel MPO inhibitors for conditions such as cardiovascular disease, vasculitis, or neurodegenerative disorders. As demonstrated by its potent IC50 of 1 nM in MPO chlorination assays [1], this compound provides a validated, highly active starting point for structure-activity relationship (SAR) exploration. Derivatization of the carboxylic acid group or further substitution on the indazole core can be pursued to optimize potency, selectivity, and pharmacokinetic properties, leveraging the unique dichloro substitution pattern essential for MPO engagement.

FGFR Kinase Inhibitor Synthesis

The 5,6-dichloroindazole core is a privileged scaffold for the development of potent and selective FGFR kinase inhibitors [2]. This compound is ideal for use as a key intermediate in the synthesis of next-generation FGFR1-4 inhibitors, as evidenced by derivatives achieving sub-nanomolar IC50 values in cellular assays [3]. Procurement enables the construction of focused chemical libraries for screening against FGFR-driven cancers (e.g., urothelial carcinoma, cholangiocarcinoma, breast cancer), where specific halogenation patterns are critical for achieving optimal binding interactions and overcoming resistance mutations .

TPO Pathway Modulation

For academic or industrial laboratories investigating platelet production, hematopoietic stem cell biology, or thrombocytopenia, 5,6-Dichloro-1H-indazole-3-carboxylic acid serves as a valuable chemical probe due to its moderate inhibitory activity against TPO (IC50 = 1.90 μM) [4]. This activity provides a foundation for developing more potent and selective modulators of the TPO receptor signaling pathway. The compound can be used in cell-based assays to study megakaryocyte differentiation and platelet formation, or as a template for medicinal chemistry optimization aimed at creating novel thrombopoietic agents.

Indazole Library Building Block

The well-defined physicochemical profile of 5,6-Dichloro-1H-indazole-3-carboxylic acid (LogP = 2.57, TPSA = 65.98 Ų) makes it an ideal building block for parallel synthesis and library production [5]. Its carboxylic acid handle is amenable to diverse amide coupling, esterification, and reduction reactions, enabling the rapid generation of structurally diverse analogs. This scaffold is particularly valuable for medicinal chemistry teams seeking to systematically explore chemical space while maintaining favorable drug-like properties, as the dichloro substitution pattern confers a balanced lipophilicity profile that is distinct from mono-halogenated or fluoro-substituted analogs [6].

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